Isophysalin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H30O10 |

|---|---|

Molecular Weight |

526.5 g/mol |

IUPAC Name |

(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3/t13-,14+,15-,16+,18-,19+,23-,24+,25+,26-,27-,28+/m1/s1 |

InChI Key |

JMNMXSXLYDOMTI-JNCPWALISA-N |

Isomeric SMILES |

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C=CC8=C[C@H](CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)O)OC[C@H]2C(=O)O3)C |

Canonical SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7C=CC8=CC(CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C |

Origin of Product |

United States |

Foundational & Exploratory

Isophysalin G: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a naturally occurring steroid belonging to the physalin class of withanolides, which are primarily isolated from plants of the Physalis genus (Solanaceae family). These compounds are characterized by a unique 16,24-cyclo-13,14-seco-steroidal backbone. This compound, like other physalins, has garnered significant interest in the scientific community due to its diverse and potent biological activities, including anti-inflammatory and antimalarial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound, with a focus on data and methodologies relevant to researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

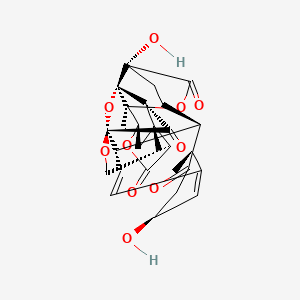

This compound is a complex organic molecule with the molecular formula C₂₈H₃₀O₁₀[1]. Its structure features a highly oxygenated and rearranged steroidal framework. The precise chemical identity and properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₀O₁₀ | [1] |

| Molecular Weight | 526.5 g/mol | [1][2] |

| IUPAC Name | (1R,2S,5S,8S,9R,15S,17R,18R,21S,24R,26S,27S)-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.1¹⁸,²⁷.0¹,⁵.0²,²⁴.0⁸,¹⁷.0⁹,¹⁴.0²¹,²⁶]nonacosa-11,13-diene-4,10,22,29-tetrone | [1] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Pyridine, Acetone | [2] |

| Source | Physalis alkekengi | [2] |

Note: In some literature, "this compound" and "Physalin G" are used interchangeably. The data presented here corresponds to the entry for Physalin G in PubChem (CID 56683730)[1].

Biological Activities and Quantitative Data

This compound has demonstrated significant potential in preclinical studies, particularly in the areas of inflammation and infectious diseases.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.

| Assay | Cell Line | Stimulant | IC₅₀ (µM) | Source |

| Nitric Oxide (NO) Production Inhibition | Macrophages | Lipopolysaccharide (LPS) | 64.01 | [3] |

Antimalarial Activity

Physalins, including this compound, have been investigated for their activity against the malaria parasite, Plasmodium falciparum.

| Compound | Parasite Strain | IC₅₀ (µM) | Source |

| Physalin G | Plasmodium falciparum | 37.5 ± 7.10 | [2] |

Signaling Pathways

The biological effects of physalins are often attributed to their modulation of key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and other cellular responses.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some physalins have been shown to inhibit this pathway by targeting the IKK complex[4]. The proposed mechanism of action for this compound in this pathway is the inhibition of IKK, preventing the downstream signaling that leads to inflammation.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are a series of protein kinase cascades that regulate a wide variety of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. There are three main MAPK families: ERK, JNK, and p38. Extracellular stimuli, such as stress or cytokines, activate a cascade of phosphorylation events, starting with a MAP kinase kinase kinase (MAP3K), which phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates a MAPK. The activated MAPK then translocates to the nucleus to regulate gene expression. While it is known that physalins can modulate MAPK signaling, the specific targets of this compound within these cascades are not yet fully elucidated. A generalized diagram illustrates the potential points of intervention.

Caption: Potential intervention points of this compound in the MAPK pathway.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of physalins from Physalis species, which can be adapted for the specific purification of this compound.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Preparation of Plant Material: Dried aerial parts or calyces of the Physalis plant are ground into a fine powder.

-

Extraction: The powdered material is extracted exhaustively with a suitable organic solvent such as methanol (B129727) or ethanol at room temperature or with gentle heating.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Analysis and Pooling: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar profiles are pooled.

-

Purification: The pooled fractions are further purified using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

96-well plates

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.

-

Nitrite (B80452) Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

In Vitro Antimalarial Assay: P. falciparum Growth Inhibition

Objective: To evaluate the inhibitory effect of this compound on the in vitro growth of Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive or -resistant strain of P. falciparum

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum

-

This compound

-

SYBR Green I dye or [³H]-hypoxanthine

-

96-well microtiter plates

Procedure:

-

Parasite Culture: P. falciparum is maintained in continuous culture in human erythrocytes in a complete medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assay Setup: Asynchronous or synchronized (ring-stage) parasite cultures are diluted to a parasitemia of ~0.5% in a 2% hematocrit suspension.

-

Drug Addition: Serial dilutions of this compound are added to the wells of a 96-well plate.

-

Incubation: The parasite suspension is added to the wells, and the plates are incubated for 72 hours under the same culture conditions.

-

Growth Measurement (SYBR Green I method):

-

After incubation, the plates are frozen and thawed to lyse the erythrocytes.

-

SYBR Green I lysis buffer is added to each well.

-

The plates are incubated in the dark at room temperature.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

-

Calculation: The fluorescence intensity is proportional to the parasite biomass. The percentage of growth inhibition is calculated relative to the drug-free control. The IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and potential antimalarial activities. Its mechanism of action appears to involve the modulation of critical inflammatory signaling pathways such as the NF-κB pathway. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets within the MAPK and other relevant pathways, as well as on in vivo efficacy and safety profiling to advance its development as a potential therapeutic agent.

References

- 1. Antimalarial activity of physalins B, D, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence “Transmission Blocking” Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Isophysalin G: A Technical Guide to its Natural Sources and Isolation for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G, a member of the physalin family of steroidal lactones, has garnered significant interest in the scientific community for its potential therapeutic applications. Physalins are characteristic secondary metabolites found in plants of the genus Physalis, belonging to the Solanaceae family.[1][2] These natural compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways.

Natural Sources of this compound

This compound is primarily isolated from plants of the genus Physalis. The concentration of this compound and other physalins can vary significantly depending on the plant species, the specific part of the plant used, and the developmental stage of the plant.

The most commonly cited source for this compound is Physalis alkekengi , also known as the Chinese lantern.[3] Research has also indicated the presence of various physalins in other species such as Physalis angulata , Physalis pubescens , and Physalis minima .[1][2][4]

Quantitative Analysis of Physalins in Physalis Species

The following table summarizes the quantitative data available on the content of this compound and other major physalins in various Physalis species and their parts. This data is crucial for selecting the optimal source material for isolation.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Physalis alkekengi var. franchetii | Calyces (extract) | Isophysalin A | 1.33% | |

| Physalis alkekengi var. franchetii | Calyces (extract) | Physalin G | 2.66% | |

| Physalis alkekengi var. franchetii | Calyces (extract) | Physalin A | 26.03% | |

| Physalis alkekengi var. franchetii | Calyces (extract) | Physalin O | 52.06% | |

| Physalis alkekengi var. franchetii | Calyces (extract) | Physalin L | 12.92% | |

| Physalis alkekengi L. | Immature Calyx | Physalin D | 0.7880 ± 0.0612% | [1] |

| Physalis alkekengi L. | Mature Calyx | Physalin D | 0.2028 ± 0.016% | [1] |

| Physalis alkekengi L. | Immature Fruits | Physalin D | 0.0992 ± 0.0083% | [1] |

| Physalis alkekengi L. | Mature Fruits | Physalin D | 0.0259 ± 0.0021% | [1] |

| Physalis angulata L. | Leaves (powder) | Methanolic Extract Yield | 10.43% (w/w) | [5] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction followed by chromatographic purification. The general workflow is outlined below.

Experimental Workflow for the Isolation of this compound

Detailed Experimental Protocols

The following protocols are representative methodologies for the isolation of physalins, which can be adapted for the specific isolation of this compound.

Protocol 1: General Physalin Isolation from Physalis spp. [6]

-

Grinding: Grind the dried and powdered roots, leaves, or stem-bark of the Physalis plant material.

-

Extraction: Extract the ground material with an alcohol such as methanol or ethanol (B145695) using a reflux apparatus for several hours.

-

Evaporation and Washing: Evaporate the solvent from the extract to obtain a syrup-like material. Wash this residue with a suitable solvent to remove non-polar impurities.

-

Fractionation: Dissolve the washed residue in a minimal amount of solvent and subject it to fractionation using a polarity gradient of organic solvents. This can be achieved through liquid-liquid partitioning or column chromatography.

-

Chromatographic Separation: Separate the steroidal components, including this compound, from the enriched fractions using chromatographic techniques such as silica gel column chromatography. Further purification can be achieved using preparative HPLC.

Protocol 2: Isolation of Physalin D from Physalis alkekengi [1]

This protocol, while specific to Physalin D, provides a relevant framework for the isolation of other physalins like this compound.

-

Extraction: Extract the powdered fruits of Physalis alkekengi with methanol.

-

Chromatography: Combine different chromatographic methods for the isolation of the target compound. This may include:

-

Centrifugal Partition Chromatography (CPC): For initial fractionation of the crude extract.

-

Thin Layer Chromatography (TLC): For monitoring the separation and for preparative isolation of smaller quantities.

-

High-Performance Liquid Chromatography (HPLC): For the final purification of the compound. A reverse-phase C18 column is often used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Signaling Pathways Modulated by Isophysalins

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of physalins. While research specifically on this compound is ongoing, studies on the closely related Isophysalin A provide valuable insights into the potential signaling pathways affected.

Inhibition of the STAT3 Signaling Pathway

Isophysalin A has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway in breast cancer stem cells.[7][8] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers. The proposed mechanism involves the inhibition of STAT3 phosphorylation, which prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes.

Modulation of Inflammatory Pathways

Physalins, as a class of compounds, are known to possess significant anti-inflammatory properties. Concentrated ethanolic extracts of Physalis angulata, rich in physalins B, D, F, and G, have been shown to suppress nociception and inflammation by modulating cytokine and prostanoid pathways.[9] This includes the downregulation of pro-inflammatory mediators such as TNF-α and IL-1β, as well as the enzymes COX-2 and iNOS.[9] It is plausible that this compound contributes to these anti-inflammatory effects, potentially through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Conclusion

This compound represents a promising natural product with significant potential for drug development. This guide has provided a comprehensive overview of its natural sources, with a focus on Physalis alkekengi, and has detailed the experimental protocols necessary for its isolation and purification. The elucidation of its inhibitory effects on key signaling pathways, such as the STAT3 pathway, opens up new avenues for research into its application in oncology and inflammatory diseases. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to optimize its production for therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arpgweb.com [arpgweb.com]

- 5. ibbj.org [ibbj.org]

- 6. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]

- 7. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Physalis angulata concentrated ethanolic extract suppresses nociception and inflammation by modulating cytokines and prostanoids pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Isophysalin G: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a member of the physalin family of C28 steroidal lactones, exhibits significant anti-inflammatory and cytotoxic activities, making it a compound of interest for drug development. Understanding its biosynthesis is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediates. It includes a compilation of available quantitative data, detailed experimental protocols for pathway elucidation, and visual representations of the metabolic route and experimental workflows to facilitate further research in this area. While the complete enzymatic cascade is yet to be fully elucidated, this guide synthesizes the current knowledge to provide a robust framework for future investigation.

Introduction

Physalins are a class of highly oxygenated and structurally complex C28 steroids, primarily isolated from plants of the Physalis genus (Solanaceae family). These compounds are characterized by a modified ergostane-type skeleton, featuring a 13,14-seco-16,24-cycloergostane core. This compound is a notable physalin that has garnered attention for its potent biological activities. The intricate structure of this compound suggests a complex biosynthetic pathway involving numerous enzymatic transformations. This document aims to provide an in-depth technical overview of the current understanding of this compound biosynthesis, intended to serve as a valuable resource for researchers in natural product chemistry, biotechnology, and pharmacology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for physalins and other withanolides, originating from the ubiquitous isoprenoid pathway. The pathway can be broadly divided into three main stages: the formation of the sterol backbone, the modification into withanolides and withaphysalins, and the final tailoring steps leading to the diverse physalin structures, including this compound.

Stage 1: Formation of the Sterol Precursor

The initial steps of this compound biosynthesis are shared with all plant steroids, commencing with the synthesis of the C30 triterpenoid, lanosterol. This occurs through the mevalonate (B85504) (MEV) and methylerythritol 4-phosphate (MEP) pathways, which provide the isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2][3] A series of enzymatic reactions, including those catalyzed by squalene (B77637) synthase and squalene epoxidase, lead to the formation of 2,3-oxidosqualene, which is then cyclized by cycloartenol (B190886) synthase to produce cycloartenol. Subsequent modifications convert cycloartenol to lanosterol.[1] A key intermediate in the biosynthesis of physalins is 24-methyldesmosterol.[1][2][4]

Stage 2: Conversion to Withanolides and Withaphysalins

Lanosterol undergoes a series of oxidative modifications to form the characteristic withanolide scaffold. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and include hydroxylations, epoxidations, and demethylations.[1][2] Withanolides are considered crucial intermediates in the biosynthesis of physalins.[1][2][4] Further enzymatic transformations, likely involving peroxygenases and carboxylesterases, convert withanolides into withaphysalins, which are structurally more closely related to the physalins.[1]

Stage 3: Formation of the Physalin Skeleton and this compound

The conversion of withaphysalins to the physalin core structure involves significant skeletal rearrangement. The final steps in the biosynthesis of this compound involve specific modifications to a precursor physalin. The structural difference between various physalins, such as physalin A and physalin G, is noted to be in the ring structure formed between the C-27 and C-14 positions.[2][5] This suggests that a specific enzyme, likely a cytochrome P450, is responsible for catalyzing this final ring formation or modification to yield this compound. However, the exact enzyme responsible for this transformation has not yet been definitively identified.

Below is a DOT script representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for quality control of plant extracts. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of Physalins

| Compound | Matrix | Method | Concentration Range / Amount | Reference |

| Physalin G | Rat Plasma | UPLC-MS/MS | 2.3 - 230.0 ng/mL (Linearity) | [6] |

| Physalin D | Immature P. alkekengi Calyx | RP-HPLC-UV | 0.7880 ± 0.0612% | [3] |

| Physalin D | Mature P. alkekengi Calyx | RP-HPLC-UV | 0.2028 ± 0.016% | [3] |

| Physalin D | Immature P. alkekengi Fruit | RP-HPLC-UV | 0.0992 ± 0.0083% | [3] |

| Physalin D | Mature P. alkekengi Fruit | RP-HPLC-UV | 0.0259 ± 0.0021% | [3] |

Table 2: Quantitative Analysis of Withanolide Precursors

| Compound | Matrix | Method | Concentration Range / Amount | Reference |

| Withaferin A | Rodent Plasma | LC-MS | Cmax: 5.6 - 8410 ng/mL | [7] |

| Withanolide A | Rodent Plasma | LC-MS | Cmax: 5.6 - 8410 ng/mL | [7] |

| Withanolide D | W. somnifera | HPLC | Not specified | [8] |

| Withanone | P. alkekengi | HPLC | Detected, max in leaves and flowers | [9] |

Experimental Protocols

Elucidation of the this compound biosynthetic pathway relies on a combination of analytical chemistry and molecular biology techniques. Below are detailed methodologies for key experiments.

UPLC-MS/MS for Physalin Quantification

This method is used for the sensitive and specific quantification of physalins in biological matrices.

Protocol:

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., tolbutamide).

-

Precipitate proteins by adding 300 µL of acetonitrile (B52724).

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[10][11]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-product ion transitions for each physalin and the internal standard are monitored. For Physalin G, a transition can be optimized based on its mass.

-

Below is a DOT script representation of the UPLC-MS/MS workflow.

Caption: Workflow for UPLC-MS/MS analysis of physalins.

Virus-Induced Gene Silencing (VIGS) for Functional Genomics

VIGS is a reverse genetics tool used to transiently silence the expression of a target gene in plants, allowing for the functional characterization of enzymes in the biosynthetic pathway.[12][13]

Protocol:

-

Vector Construction:

-

Agrobacterium Transformation:

-

Plant Infiltration:

-

Phenotypic and Metabolic Analysis:

-

After a few weeks, newly developed leaves will exhibit the effects of gene silencing.

-

The expression level of the target gene is quantified by qRT-PCR.

-

The metabolic profile of the silenced plants is analyzed by UPLC-MS/MS to determine the impact on the accumulation of this compound and its precursors.[15]

-

Below is a DOT script representation of the VIGS workflow.

Caption: Workflow for Virus-Induced Gene Silencing (VIGS).

Conclusion and Future Directions

The biosynthesis of this compound is a complex process involving a multitude of enzymatic steps. While the general pathway from primary metabolism to the formation of withanolide and withaphysalin intermediates is relatively well-understood, the specific enzymes responsible for the final tailoring steps that produce the diverse array of physalins, including this compound, remain largely uncharacterized. The proposed involvement of cytochrome P450s in the formation of the C-27 to C-14 ring structure of this compound provides a strong hypothesis for future research.

Future efforts should focus on the heterologous expression and biochemical characterization of candidate genes, identified through transcriptomic and metabolomic studies, to definitively establish their roles in the pathway. The application of advanced techniques such as CRISPR/Cas9 for stable gene knockout in Physalis species could provide further insights. A thorough understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this valuable bioactive compound.

References

- 1. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]

- 2. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An ultra-pressure liquid chromatography-tandem mass spectrometry method for the simultaneous determination of three physalins in rat plasma and its application to pharmacokinetic study of Physalis alkekengi var. franchetii (Chinese lantern) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and functional characterization of genes and enzymes involved in withanolide biosynthesis in Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Virus-induced gene silencing (VIGS) in cape gooseberry (Physalis peruviana L., Solanaceae) [scielo.org.co]

- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 14. youtube.com [youtube.com]

- 15. Identification of P450 Candidates Associated with the Biosynthesis of Physalin-Class Compounds in Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]

Isophysalin G: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophysalin G, a member of the physalin family of steroidal lactones, has garnered significant interest within the scientific community for its potent biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and characterization, a summary of its known biological activities with supporting quantitative data, and a discussion of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of the Physalis genus (Solanaceae family), plants with a long history of use in traditional medicine. The initial discovery of physalins dates back to the mid-20th century, with the isolation of Physalin A.[1] These compounds are characterized by a unique 13,14-seco-16,24-cyclo-steroid skeleton.[2]

Experimental Protocols

Isolation and Purification of this compound from Physalis alkekengi

The following is a representative protocol for the isolation and purification of this compound, synthesized from general procedures described for physalins.

Materials:

-

Dried and powdered calyces of Physalis alkekengi

-

Methanol (B129727) (analytical grade)

-

Dichloromethane (B109758) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

n-Hexane (analytical grade)

-

Silica (B1680970) gel (for column chromatography, 200-300 mesh)

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Extraction: The dried and powdered calyces of Physalis alkekengi are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The physalins, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.

-

Silica Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known physalins are combined.

-

Sephadex LH-20 Chromatography: The combined fractions from the silica gel column are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove pigments and other impurities.

-

Preparative HPLC: The final purification of this compound is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Structure Elucidation of this compound

The chemical structure of this compound is determined using a combination of modern spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR: One-dimensional NMR spectra provide crucial information about the proton and carbon environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum help to identify the types of protons and their neighboring atoms. The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete carbon skeleton and placing functional groups.

-

2.2.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound.

-

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecular ion provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the presence of specific substructures and confirm the overall connectivity of the molecule.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.

Anti-inflammatory Activity

Physalins, including this compound, have been shown to possess significant anti-inflammatory effects. Their mechanism of action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, this compound can effectively suppress the inflammatory response.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against various human cancer cell lines. The table below summarizes the available IC₅₀ values for this compound and other related physalins.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Data Not Available | - | - |

| Physalin A | Various | Varies | [1] |

| Physalin B | Various | Varies | [1] |

| Physalin D | Various | Varies | [1] |

| Physalin F | Various | Varies | [1] |

| Physalin H | Various | Varies | [1] |

Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of physalins are primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a plausible mechanism for how this compound may exert its anti-inflammatory action.

Proposed Anti-inflammatory Signaling Pathway of this compound

References

- 1. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

- 2. Naturally occurring physalins from the genus Physalis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Isophysalin G: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a member of the physalin family of naturally occurring steroids, which are primarily isolated from plants of the Physalis genus. Physalins have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Core Biological Activities of this compound

This compound has demonstrated a range of biological effects, including anti-inflammatory, anticancer, immunosuppressive, and antimalarial activities. The following sections detail the current understanding of these activities, supported by available quantitative data and mechanistic insights.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. Like other physalins, it is known to suppress the production of nitric oxide (NO), a key signaling molecule in the inflammatory process[1]. The general mechanism for the anti-inflammatory effects of physalins involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammatory responses, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2][3]. While the precise IC50 value for this compound's inhibition of NO production is not yet prominently documented in publicly available literature, the qualitative evidence for its anti-inflammatory action is strong.

One study on compounds from Physalis alkekengi var. franchetii found that a compound identified as "isophysalin B" significantly decreased the mRNA expression levels of TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4]. Given the close nomenclature, it is plausible that this refers to a related compound or a potential variant of this compound, highlighting the anti-inflammatory potential within this molecular scaffold.

The NF-κB signaling cascade is a primary target of physalins. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Physalins are understood to interfere with this process, thereby downregulating the inflammatory response[3].

Inhibition of the NF-κB Signaling Pathway by this compound.

Anticancer Activity

While specific quantitative data for this compound's cytotoxic effects are still emerging, studies on the closely related compound, Isophysalin A, provide valuable insights. Isophysalin A has been shown to inhibit the viability of breast cancer cell lines MDA-MB-231 and MCF-7 with IC50 values of 351 µM and 355 µM, respectively. This activity is linked to the inhibition of cancer stem cell properties and the induction of apoptosis. The underlying mechanism involves the suppression of the STAT3/IL-6 signaling pathway.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis. Upon activation by upstream signals like Interleukin-6 (IL-6), STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes involved in oncogenesis. Isophysalin A has been demonstrated to inhibit the phosphorylation of STAT3, thereby disrupting this pro-tumorigenic signaling cascade.

Inferred Inhibition of the STAT3 Signaling Pathway by this compound.

Immunosuppressive Activity

Physalins, as a class of compounds, are known to possess immunomodulatory effects. Specifically, they have been shown to inhibit the proliferation of T-lymphocytes stimulated by mitogens like Concanavalin A (ConA)[5]. This suggests a potential role for this compound in modulating adaptive immune responses. The immunosuppressive effects of some physalins are attributed to the suppression of T-cell activation and proliferation, as well as the modulation of Th1/Th2 cytokine balance[5].

Antimalarial Activity

Preliminary studies have indicated that this compound possesses antimalarial activity. Research on various physalins, including G, has shown in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria[6]. However, specific IC50 values for this compound against different strains of the parasite are not yet widely available.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its close analog, Isophysalin A.

Table 1: Anticancer Activity of Isophysalin A

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 351 |

| MCF-7 | Breast Cancer | 355 |

Data for Isophysalin A is presented as a proxy for the potential activity of this compound.

Table 2: Other Biological Activities of this compound (Qualitative)

| Biological Activity | Effect |

| Anti-inflammatory | Inhibition of nitric oxide production |

| Immunosuppressive | Inhibition of T-lymphocyte proliferation |

| Antimalarial | In vitro activity against Plasmodium falciparum |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of physalin bioactivities.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of a compound on nitric oxide production in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production. Control wells with untreated cells and cells treated only with LPS are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant from each well is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Data Analysis: The absorbance at 540-550 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC50 value is determined.

Lymphocyte Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of lymphocytes stimulated by a mitogen.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Treatment and Stimulation: Cells are seeded in 96-well plates and treated with various concentrations of the test compound. Subsequently, a mitogen such as Concanavalin A (ConA; e.g., 5 µg/mL) is added to stimulate lymphocyte proliferation.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

Proliferation Assessment: Cell proliferation is measured using methods such as the MTT assay or [3H]-thymidine incorporation.

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable, proliferating cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is read on a microplate reader.

-

[3H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final hours of incubation. Proliferating cells incorporate the [3H]-thymidine into their newly synthesized DNA. Cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the mitogen-stimulated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if a compound induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Cancer cells are seeded in culture plates and treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation: The cell population is differentiated into four quadrants:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

-

Conclusion and Future Directions

This compound is a promising natural product with a spectrum of biological activities that warrant further investigation for its therapeutic potential. While preliminary studies have highlighted its anti-inflammatory, potential anticancer, immunosuppressive, and antimalarial effects, a significant need remains for more comprehensive quantitative data, particularly specific IC50 values across a broader range of cell lines and disease models. Future research should focus on elucidating the precise molecular targets of this compound and further detailing its mechanisms of action in various pathological contexts. Such studies will be crucial for advancing the development of this compound as a potential lead compound in drug discovery programs.

References

- 1. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Altered Levels of STAT1 and STAT3 Influence the Neuronal Response to Interferon Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treg-dependent immunosuppression triggers effector T cell dysfunction via the STING/ILC2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Isophysalin G: A Technical Guide to Preliminary Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G, a member of the physalin family of 13,14-seco-16,24-cyclo-steroids, represents a class of natural compounds with significant therapeutic potential.[1] Found in plants of the Physalis genus, physalins have demonstrated a range of biological activities, including anti-inflammatory, pro-apoptotic, and cell cycle-disrupting effects.[1][2] While extensive research has been conducted on physalins such as A, B, and F, this compound remains a less-explored molecule. This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of physalins, with a focus on this compound where data is available. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the established knowledge base for this compound class and indicating avenues for future investigation into this compound's specific activities.

Core Mechanisms of Action of Physalins

The therapeutic potential of physalins stems from their ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation. The primary mechanisms of action identified in preliminary studies include the inhibition of the NF-κB signaling pathway, induction of apoptosis, and cell cycle arrest.

Anti-inflammatory Activity

A hallmark of the physalin family is their potent anti-inflammatory properties, primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] Physalins have been shown to suppress the phosphorylation of IκB proteins, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[3] Some physalins, such as F and H, have also been observed to increase the production of the anti-inflammatory cytokine IL-10.[3]

Induction of Apoptosis

Physalins have been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic activity is mediated through multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. Physalins can increase the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38.[6]

-

ERK1/2 Activation: This can lead to the production of mitochondrial reactive oxygen species (ROS), triggering the release of cytochrome c and the activation of caspases 3, 6, and 9.[6]

-

JNK Activation: This promotes the phosphorylation of c-Jun, leading to the formation of the AP-1 transcription factor, which regulates the expression of pro-apoptotic genes.[6]

-

p38 Activation: This can also increase ROS levels, leading to the activation of the tumor suppressor p53. Activated p53, in turn, upregulates pro-apoptotic proteins like Noxa, BAX, and BAK, while downregulating the anti-apoptotic protein BCL-2.[7]

Cell Cycle Arrest

Several physalins have been shown to halt the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells. For instance, physalin B can induce G2/M phase cell cycle arrest, a process that is often associated with an increase in the expression of p53 and p21.[1] Physalin F has been reported to cause cell cycle arrest in the G1 phase.[1] This disruption of the normal cell cycle progression is a key mechanism behind the anti-proliferative effects of these compounds.

Quantitative Data

While specific quantitative data for this compound is limited in the current literature, studies on closely related physalins provide valuable insights into the potential potency of this compound class. The following tables summarize key quantitative findings for other physalins.

Table 1: Cytotoxicity of Physalins in Human Cancer Cell Lines

| Physalin | Cell Line | Assay | IC50 (µM) | Reference |

| Physalin A | A549 (NSCLC) | MTT | 28.4 | [8] |

| Physalin B | A549 (NSCLC) | MTT | Not specified, but demonstrated dose- and time-dependent inhibition | [9] |

| Physalin F | H460, A549, H1650, H1975 (NSCLC) | CCK-8 | Not specified, but significant inhibition observed | [10] |

NSCLC: Non-Small Cell Lung Cancer; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; CCK-8: Cell Counting Kit-8.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanisms of action of physalins. These protocols can be adapted for the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (or other physalins) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-IκBα, IκBα, NF-κB p65, p-p38, p38, cleaved caspase-3, β-actin).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: The NF-κB signaling pathway and the inhibitory action of physalins.

Caption: A generalized pathway for physalin-induced apoptosis.

References

- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. florajournal.com [florajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Physalin A induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physalin A induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway | Semantic Scholar [semanticscholar.org]

- 9. Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isophysalin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isophysalin G, a bioactive physalin found in plants of the Physalis genus. The information presented herein is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are fundamental for determining the chemical structure of this compound. The structural revision and complete assignment of NMR signals for this compound were first reported by Sun et al. (2007) using 2D-NMR techniques.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in search results |

Note: While the definitive ¹H and ¹³C NMR data for this compound is reported in "Chemical constituents from Physalis alkekengi and structural revision of physalin G", the specific chemical shift values were not available in the public domain search results. Researchers should refer to the full publication for the detailed data tables.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in this compound. Based on the spectra of related physalins, the following characteristic absorption bands are expected.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 | O-H stretching (hydroxyl groups) |

| ~2960 | C-H stretching (aliphatic) |

| ~1780 | C=O stretching (γ-lactone) |

| ~1730 | C=O stretching (δ-lactone or ketone) |

| ~1650 | C=C stretching (α,β-unsaturated ketone) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a common technique for the analysis of physalins.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| ESI+ | [M+H]⁺, [M+Na]⁺ | C₂₈H₃₀O₁₀ |

Note: The exact m/z values may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the typical experimental protocols for the NMR, IR, and MS analysis of physalins like this compound.

NMR Spectroscopy

Sample Preparation:

-

A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Standard pulse sequences are used for 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments to enable complete structural assignment.

Infrared (IR) Spectroscopy

Sample Preparation:

-

The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the dried sample is ground with anhydrous KBr and pressed into a thin, transparent disk.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

Data Acquisition:

-

The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

-

The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical relationships between the different spectroscopic techniques in structure elucidation.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic data and the structure of this compound.

References

Methodological & Application

Isophysalin G: In Vitro Experimental Protocols for Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Limited in vitro research has been conducted on Isophysalin G, a steroidal compound isolated from plants of the Physalis genus. Currently, the primary documented biological activity of this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] Additionally, this compound has been evaluated for its anti-leishmanial properties and showed potent activity against Leishmania tropica.[3]

It is important to note that, to date, there is no publicly available scientific literature detailing the in vitro effects of this compound on cancer cell cytotoxicity, apoptosis induction, or cell cycle modulation. The experimental protocols and data presented herein are therefore focused on its observed anti-inflammatory activity.

Quantitative Data

The anti-inflammatory activity of this compound has been quantified by its ability to inhibit nitric oxide production.

| Compound | Biological Activity | Cell Line | IC50 Value |

| This compound | Inhibition of Nitric Oxide (NO) Production | Macrophages | 64.01 µM[1][2] |

Experimental Protocols

Inhibition of Nitric Oxide Production in Macrophages (Griess Assay)

This protocol describes a method to evaluate the inhibitory effect of this compound on the production of nitric oxide in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium Nitrite (NaNO2) for standard curve

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

-

Stimulation: After a pre-incubation period with this compound (e.g., 1 hour), add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

Prepare a standard curve of sodium nitrite in DMEM with concentrations ranging from 0 to 100 µM.

-

Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway for LPS-induced nitric oxide production and the general workflow for the Griess assay.

Caption: LPS-induced nitric oxide production pathway.

Caption: Workflow for the Griess assay.

References

- 1. Nitric Oxide Griess Assay [bio-protocol.org]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isophysalin G in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isophysalin G

This compound is a member of the physalin family, a group of naturally occurring 13,14-seco-16,24-cyclo-steroids predominantly isolated from plants of the Physalis genus (Solanaceae family). Physalins, including this compound, are recognized for their diverse and potent biological activities, such as anti-inflammatory, anticancer, and antimalarial effects. Their mechanism of action often involves the modulation of key cellular signaling pathways, making them valuable tools for biomedical research and potential therapeutic agents.

Solubility and Stock Solution Preparation

Due to its steroidal structure, this compound is poorly soluble in aqueous solutions and requires an organic solvent for dissolution. The recommended solvent for preparing stock solutions for cell culture applications is dimethyl sulfoxide (B87167) (DMSO).

Table 1: Solubility and Storage of this compound

| Parameter | Recommendation | Source(s) |

| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | [1][2] |

| Aqueous Solubility | Poor/Insoluble | Inferred from steroidal structure |

| Stock Solution Conc. | 1-10 mM in DMSO is a typical starting range. | General practice for similar compounds |

| Storage of Powder | Store at -20°C for long-term stability. | General laboratory practice |

| Storage of Stock Solution | Aliquot and store at -80°C to minimize freeze-thaw cycles. | General laboratory practice |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder

-

Sterile, cell culture-grade DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh a specific amount of this compound powder. (Molecular Weight of this compound: ~526.5 g/mol ). To prepare 1 mL of a 10 mM stock solution, weigh 5.265 mg of this compound.

-

Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 5.265 mg of this compound.

-

Ensuring Complete Dissolution: Gently vortex or sonicate the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

-

Sterilization (Optional): For critical applications, the stock solution can be sterile-filtered using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane).

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of Working Solutions in Cell Culture Medium

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

-

Serial Dilution: It is recommended to perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, you can prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to create a 100 µM intermediate solution.

-

Prepare Final Working Concentrations: Use the intermediate or stock solution to prepare the final desired concentrations in the complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 100 µM intermediate solution, add 10 µL of the intermediate solution to 990 µL of cell culture medium.

-

Mix Thoroughly: Gently mix the final working solutions before adding them to your cell cultures.

Biological Activity and Signaling Pathways

Physalins exert their biological effects by modulating multiple signaling pathways. The anti-inflammatory and apoptotic effects are primarily attributed to the inhibition of the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

Physalins have been shown to inhibit the canonical NF-κB signaling pathway. They can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of physalins. Depending on the cell type and context, physalins can induce apoptosis by activating specific arms of the MAPK cascade, such as JNK and p38, leading to the activation of downstream apoptotic effectors.

Visualization of Signaling Pathways

The following diagrams illustrate the experimental workflow for preparing this compound solutions and the proposed mechanism of action on the NF-κB and MAPK signaling pathways.

References

Isophysalin G: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction